molecular formula C4H14N2O7P2 B1592114 Piperazine pyrophosphate CAS No. 66034-17-1

Piperazine pyrophosphate

Cat. No.: B1592114
CAS No.: 66034-17-1
M. Wt: 264.11 g/mol
InChI Key: MWFNQNPDUTULBC-UHFFFAOYSA-N
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Description

Piperazine pyrophosphate, also known as this compound, is a compound formed by the reaction between diphosphoric acid and piperazine. It is recognized for its unique properties and applications, particularly in the field of flame retardants. This compound is characterized by its white or off-white crystalline powder appearance and is known for its high char formation efficiency, good thermal stability, low smoke, non-toxicity, and low hygroscopicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphosphoric acid, compd. with piperazine (1:1) typically involves two main steps: demethylation and phosphorylation. Initially, dimethylpiperazine is prepared by reacting piperazine with an electrophile such as methyl chloride. This intermediate is then reacted with phosphoric acid chloride to form the final product .

Industrial Production Methods

In industrial settings, the preparation of diphosphoric acid, compd. with piperazine (1:1) involves heating piperazine diphosphate in solvents like water or methanol at temperatures ranging from 200-250°C for 0.5-1 hour. The product is then desolventized to achieve solid-liquid separation.

Chemical Reactions Analysis

Types of Reactions

Piperazine pyrophosphate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents such as halides. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphoric acid derivatives, while substitution reactions can produce a range of substituted piperazine compounds .

Scientific Research Applications

Piperazine pyrophosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which diphosphoric acid, compd. with piperazine (1:1) exerts its effects involves the formation of a protective char layer when exposed to heat. This char layer acts as a barrier, preventing the spread of flames and reducing the release of smoke and toxic gases. The molecular targets and pathways involved in this process include the interaction of the compound with the polymer matrix, leading to the formation of a stable char structure .

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, compd. with piperazine (1:1)
  • Polyphosphoric acid, compd. with piperazine (1:1)
  • Phosphono dihydrogen phosphate, piperazine

Uniqueness

Piperazine pyrophosphate stands out due to its high char formation efficiency and good thermal stability compared to similar compounds. Its low smoke and non-toxic properties make it a preferred choice for flame retardant applications in various polymers .

Properties

IUPAC Name

phosphono dihydrogen phosphate;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.H4O7P2/c1-2-6-4-3-5-1;1-8(2,3)7-9(4,5)6/h5-6H,1-4H2;(H2,1,2,3)(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFNQNPDUTULBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10886791
Record name Diphosphoric acid, compd. with piperazine (1:1)
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Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Diphosphoric acid, compd. with piperazine (1:1)
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CAS No.

66034-17-1
Record name Diphosphoric acid, compd. with piperazine (1:1)
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Record name Diphosphoric acid, compd. with piperazine (1:1)
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Record name Diphosphoric acid, compd. with piperazine (1:1)
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Record name Diphosphoric acid, compd. with piperazine (1:1)
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Record name Diphosphoric acid, compd. with piperazine (1:1)
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Record name Diphosphoric acid, compd. with piperazine (1:1)
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Record name DIPHOSPHORIC ACID, COMPD. WITH PIPERAZINE (1:1)
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Synthesis routes and methods

Procedure details

In 300 g of water was dispersed 0.5 mol of sodium pyrophosphate. The dispersion was cooled to 10° C., and 1 mol of hydrochloric acid was added thereto. To the dispersion was added 0.5 mol of piperazine (purity: 97%) dissolved in 800 g of water at 20° C. or lower, whereupon a white solid precipitated. The reaction system was stirred at 10° C. for 3 hours. The white solid was collected by filtration and washed with water. To the filtrate was added 300 g of methanol, and the thus precipitated white solid was collected by filtration and washed with methanol and water. The combined white solid was dried to give 0.23 mol of piperazine pyrophosphate as a white powder.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Three
Name
Quantity
800 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piperazine pyrophosphate
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Piperazine pyrophosphate
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Reactant of Route 5
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Reactant of Route 6
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